Unparalleled Enzymatic Discrimination: 670‑Fold Selectivity of FthB Deacylase for 4‑FT‑tRNA over Threonyl‑tRNA
The trans‑acting aminoacyl‑tRNA deacylase FthB from Streptomyces cattleya discriminates between fluorothreonyl‑tRNA and threonyl‑tRNA with a 670‑fold difference in catalytic efficiency (kcat/KM) [1]. This selectivity is primarily driven by a 130‑fold increase in kcat for the fluorinated substrate (2,200 ± 400 min⁻¹) compared to the natural substrate, with a minor contribution from KM (12 ± 2 μM for fluorothreonyl‑tRNA) [1].
| Evidence Dimension | Catalytic efficiency (kcat/KM) of aminoacyl‑tRNA deacylase |
|---|---|
| Target Compound Data | Fluorothreonyl‑tRNA: kcat = 2,200 ± 400 min⁻¹, KM = 12 ± 2 μM |
| Comparator Or Baseline | Threonyl‑tRNA: kcat = ~17 min⁻¹, KM not significantly different |
| Quantified Difference | 670‑fold higher kcat/KM for fluorinated substrate; 130‑fold higher kcat |
| Conditions | In vitro spectrophotometric assay using purified FthB enzyme and aminoacylated tRNAs |
Why This Matters
This extreme selectivity is a direct, quantifiable differentiator that demonstrates how 4‑FT is uniquely recognized by cellular quality‑control machinery—a feature not shared by threonine or other non‑fluorinated analogs.
- [1] McMurry, J. L., & Chang, M. C. Y. (2017). Fluorothreonyl‑tRNA deacylase prevents mistranslation in the organofluorine producer Streptomyces cattleya. Proceedings of the National Academy of Sciences, 114(45), 11920–11925. View Source
